

The Pharmacokinetics and Bioavailability of Oral CXA-10: A Technical Overview

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Compound of Interest

Compound Name: Cxa-10

Cat. No.: B1669368

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Introduction

CXA-10, or 10-nitro-9(E)-octadec-9-enoic acid, is a novel, orally administered nitro-fatty acid derivative under investigation for its therapeutic potential in conditions marked by inflammation, oxidative stress, and fibrosis. As an endogenous signaling molecule, **CXA-10** exhibits a pleiotropic mechanism of action, primarily through the modulation of the Nrf2 and NF-κB signaling pathways. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral **CXA-10**, based on findings from early-phase clinical trials. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's clinical pharmacology.

Data Presentation: Pharmacokinetics of Oral CXA-10

The pharmacokinetic profile of oral **CXA-10** has been characterized in healthy and obese subjects through single and multiple ascending dose studies. The key pharmacokinetic parameters are summarized in the tables below.

Single Ascending Dose (SAD) Study (CXA-10-201)

Following single oral administration in healthy volunteers under fasted conditions, **CXA-10** exhibited dose-proportional increases in plasma exposure.

Dose Level (mg)	Cmax (ng/mL) [CV%]	Tmax (hr)	AUC (hr*ng/mL) [CV%]
150	Data not fully available	0.5 - 12	Data not fully available
300	Data not fully available	0.5 - 12	Data not fully available
600	Data not fully available	0.5 - 12	Data not fully available
1200	Data not fully available	0.5 - 12	Data not fully available
1800	205 (73.7)	0.5 - 12	2,870 (64.5)

Note: While the full dataset for all dose levels is not publicly available, the time to reach maximum concentration (Tmax) was observed to range from 0.5 to 12 hours. At the 1,800 mg dose, the mean Cmax was 205 ng/mL and the mean AUC was 2,870 hrng/mL. Low plasma concentrations were generally observed across the dose range of 150–1,800 mg[1][2].*

Multiple Ascending Dose (MAD) Study (CXA-10-202)

In a study of multiple ascending doses administered once daily for 14 days to obese subjects, **CXA-10** demonstrated minimal to no accumulation.

Dose Level (mg)	Day	Cmax (ng/mL) [CV%]	Tmax (hr)	AUC0–24 (hr*ng/mL) [CV%]
25	1	Quantifiable concentrations limited	-	Quantifiable concentrations limited
14		Quantifiable concentrations limited	-	Quantifiable concentrations limited
150	1	10.3 (58.4)	4.0 (2.0 - 8.0)	129 (70.5)
14		12.1 (66.5)	6.0 (2.0 - 8.0)	147 (67.4)
450	1	24.1 (65.8)	6.0 (4.0 - 12.0)	363 (61.7)
14		22.8 (75.1)	8.0 (2.0 - 24.0)	374 (70.1)

Data presented as mean (% coefficient of variation) for Cmax and AUC0-24, and median (range) for Tmax. After reaching Cmax, plasma concentrations of **CXA-10** declined in a monoexponential manner. Mean Cmax was less than dose-proportional, while the mean 0–24-hour area under the concentration-time curve (AUC0–24) was approximately dose-proportional^[1].

Experimental Protocols

The pharmacokinetic data presented above were generated from two key Phase I clinical trials:

Study CXA-10-201: Single Ascending Dose, First-in-Human

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of **CXA-10** in healthy volunteers.
- Design: A single-center, randomized, double-blind, placebo-controlled study.
- Population: Healthy male and female subjects.

- Intervention: Sequential single ascending doses of **CXA-10** (150 mg, 300 mg, 600 mg, 1,200 mg, and 1,800 mg) or placebo administered in a fasted state.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of **CXA-10** and its metabolites.

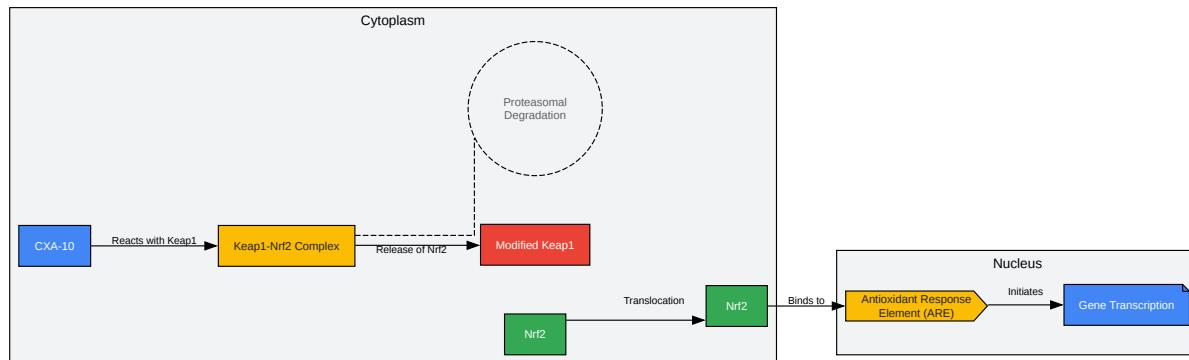
Study CXA-10-202: Multiple Ascending Dose

- Objective: To assess the pharmacokinetics, safety, and tolerability of multiple ascending oral doses of **CXA-10** in obese subjects.
- Design: A single-center, randomized, double-blind, placebo-controlled study.
- Population: Obese male subjects, who served as a surrogate population for inflammation.
- Intervention: Subjects received once-daily oral doses of **CXA-10** (25 mg, 150 mg, or 450 mg) or placebo for 14 days after an overnight fast.
- Pharmacokinetic Sampling: Blood samples were collected on Day 1 and Day 14 to determine the pharmacokinetic profiles at the beginning and end of the dosing period.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

CXA-10 Mechanism of Action: Nrf2 Activation

CXA-10 is known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through binding to Keap1, which facilitates its degradation. **CXA-10**, being an electrophilic molecule, is thought to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.

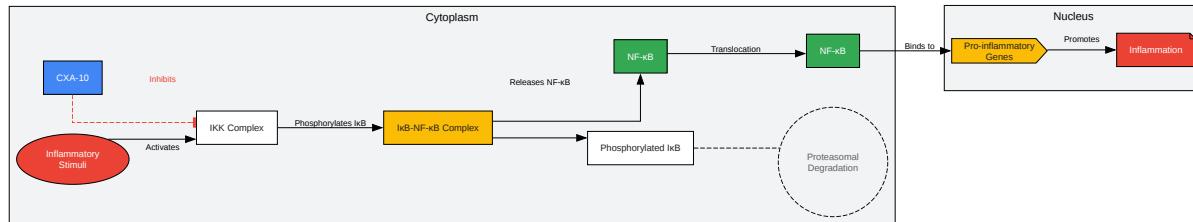


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Caption: Nrf2 Activation Pathway by **CXA-10**.

CXA-10 Mechanism of Action: NF-κB Inhibition

In addition to activating Nrf2, **CXA-10** has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **CXA-10** is believed to inhibit this pathway, although the precise molecular targets are still under investigation.

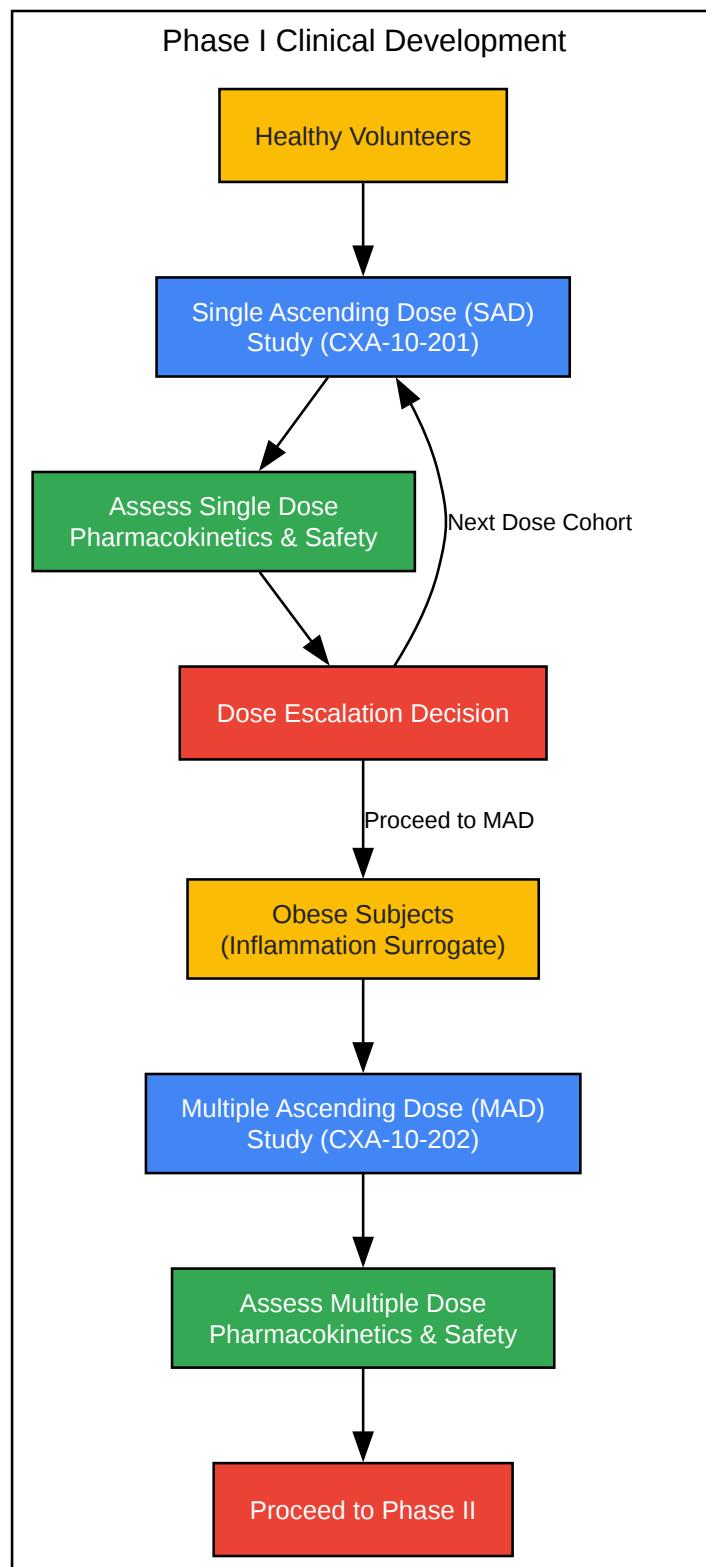


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Caption: NF-κB Inhibition Pathway by **CXA-10**.

Experimental Workflow: Phase I Clinical Trials of Oral CXA-10

The workflow for the Phase I clinical trials of oral **CXA-10** followed a standard progression from single ascending doses in healthy volunteers to multiple ascending doses in a relevant patient surrogate population.

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Caption: Workflow of Phase I Oral **CXA-10** Trials.

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References

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- 2. researchgate.net [researchgate.net]
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